molecular formula C7H13N B1527066 5-Azaspiro[3.4]octane CAS No. 52876-78-5

5-Azaspiro[3.4]octane

Cat. No.: B1527066
CAS No.: 52876-78-5
M. Wt: 111.18 g/mol
InChI Key: FOMNEVDLMZUAJY-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octane is a spirocyclic compound characterized by a nitrogen atom (azaspiro) bridging a three-membered and a four-membered ring. Its unique structure imparts significant ring strain and conformational rigidity, making it valuable in medicinal chemistry, particularly for synthesizing biologically active iminosugars. These iminosugars are potent enzyme inhibitors, such as those targeting β-glucocerebrosidase, an enzyme implicated in Gaucher disease .

Synthesis:
The compound is synthesized via ring-closing metathesis (RCM) using Grubbs II catalyst, achieving high yields (89–94%) from carbamate intermediates . Additional steps, such as hydrogenation and acid treatment, yield hydrochloride salts (e.g., this compound·HCl), enhancing stability and solubility .

Applications: Its constrained spirocyclic framework mimics carbohydrate transition states, enabling selective inhibition of glycosidases and glycosyltransferases . Derivatives like this compound-2-carboxylic acid·HCl are explored for drug discovery due to their bioactivity and structural novelty .

Properties

IUPAC Name

5-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-3-7(4-1)5-2-6-8-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMNEVDLMZUAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717332
Record name 5-Azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52876-78-5
Record name 5-Azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Azaspiro[3.4]octane is a bicyclic compound characterized by a unique spirocyclic structure that incorporates a nitrogen atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Synthesis

This compound has the molecular formula C9H14NC_9H_{14}N and is often encountered in its hydrochloride salt form, which enhances its solubility in water. The synthesis of this compound typically involves multi-step organic reactions, including [3+2] cycloaddition methods that facilitate the construction of its distinctive spirocyclic framework .

Synthesis Methods:

  • [3+2] Cycloaddition : A common approach for synthesizing azaspiro compounds, allowing for the formation of complex structures with high efficiency.
  • Annulation Strategies : Various synthetic routes utilizing readily available starting materials have been developed to create this compound derivatives .

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. Key areas of focus include:

  • Neuropharmacology : The compound acts as a ligand for receptors in the central nervous system, potentially influencing neurotransmitter release and receptor activation .
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial and antiviral activities, making it a candidate for further exploration in infectious disease treatment .
  • Cancer Research : Investigations into its role as an inhibitor of specific enzymes involved in cancer pathways have shown promise, particularly regarding its interaction with deubiquitinases .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as receptors or enzymes. This binding alters their activity, leading to various biological outcomes:

  • Receptor Interaction : The unique spirocyclic structure enhances binding affinity to neurotransmitter receptors, potentially modulating their activity .
  • Enzyme Inhibition : Evidence suggests that it may inhibit certain enzymes involved in cellular processes, impacting pathways related to cancer progression and other diseases .

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
2-Oxa-5-azaspiro[3.4]octaneContains an oxygen atom in the spiro cyclePotentially different receptor interactions
5-Azaspiro[3.4]octan-7-olHydroxyl group presentMay exhibit different solubility properties
8,8-Difluoro-5-azaspiro[3.4]octaneTwo fluorine atoms presentEnhanced lipophilicity and pharmacokinetic advantages
8-Azaspiro[3.5]nonaneDifferent spirocyclic arrangementVariations in biological activity profiles

These comparisons reveal how structural modifications can influence biological activity and pharmacological potential .

Case Studies and Research Findings

Recent studies have focused on the efficacy of this compound derivatives against various biological targets:

  • Antimalarial Activity : A study identified a series of diazaspiro compounds that exhibited low nanomolar activity against Plasmodium falciparum, indicating potential for antimalarial drug development .
  • Neuroprotective Effects : Research has shown that certain derivatives may protect against neurodegenerative conditions by modulating neurotransmitter systems .
  • Synergistic Effects in Cancer Treatment : Investigations into combinations with other therapeutic agents have revealed enhanced anti-proliferative effects in cancer cell lines, suggesting a role in combination therapies .

Scientific Research Applications

The biological activity of 5-Azaspiro[3.4]octane has been extensively studied, particularly regarding its potential as a ligand for receptors in the central nervous system. Notable areas of focus include:

  • Neurotransmitter Modulation : Research indicates that this compound may modulate neurotransmitter systems, making it a candidate for treating neurological disorders.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, indicating its utility in developing new antibiotics.
  • Analgesic Effects : Certain derivatives have shown promise in pain management applications.

Therapeutic Applications

This compound has been explored for various therapeutic applications:

  • Drug Development : Its unique structure allows it to serve as a scaffold for designing new pharmacological agents.
  • Neuroprotective Agents : Studies have indicated that related compounds could protect neuronal cells from oxidative stress, suggesting similar potential for this compound.

Table 1: Summary of Biological Activities

Activity TypePotential Effects
NeuroprotectiveProtects against oxidative stress
AntimicrobialInhibits growth of various bacterial strains
AnalgesicReduces pain in preclinical models

Research Case Studies

Several case studies highlight the biological potential and therapeutic applications of this compound and its derivatives:

  • Neuroprotection Study : A study demonstrated that azaspiro compounds could activate ERK/MAPK and PI3K/Akt signaling pathways, providing neuroprotective effects against apoptosis induced by oxidative stress.
  • Antimicrobial Testing : In vitro assays showed that spirocyclic compounds could inhibit bacterial growth, warranting further investigation into the antimicrobial efficacy of this compound.

Table 2: Comparison with Similar Compounds

Compound NameBiological Activity
2-Oxa-5-azaspiro[3.4]octanePotential M4 receptor agonist
tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylateAntimicrobial, Analgesic
tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octaneNeuroprotective

Material Science Applications

In addition to medicinal chemistry, this compound and its derivatives have applications in material science:

  • Photochromic Materials : Certain spiro compounds exhibit chromism, making them suitable for use as leuco dyes that can reversibly switch between colorless and colored forms.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between 5-Azaspiro[3.4]octane and analogous spirocyclic/bicyclic amines:

Compound Name Structural Features Synthesis Method Key Applications Notable Properties
This compound Spirocyclic (3- and 4-membered rings) RCM Enzyme inhibitors, iminosugars High ring strain, constrained conformation
1-Azabicyclo[2.2.2]octane (ABCO) Bicyclic (three 2-membered rings) Not specified Peptide labeling Rigid, enhances MS detection sensitivity
5-Azaspiro[4.4]nonane Spirocyclic (two 4-membered rings) Radical cyclization Peptide conjugates Larger spiro system, reduced strain
2-Oxa-5-azaspiro[3.4]octane oxalate Spiro with oxygen atom Acid-base reaction Laboratory chemicals Oxalate salt improves solubility
7-Azaspiro[5.2]octane Spirocyclic (5- and 2-membered rings) Hydrogenation Synthetic intermediates Lower strain, flexible conformation

Key Differences and Implications

  • Ring Strain vs. Flexibility :
    • This compound’s smaller rings induce higher strain, favoring transition-state mimicry in enzyme inhibition . In contrast, 7-Azaspiro[5.2]octane’s larger rings reduce strain, making it more flexible but less effective for rigid binding .
  • Functional Group Modifications :
    • Oxygen or sulfur incorporation (e.g., 2-Oxa-5-azaspiro[3.4]octane or 1-Oxa-3-thia-5-azaspiro[3.4]octane-2-thione) alters electronic properties and solubility. For example, oxalate salts enhance aqueous compatibility , while thione derivatives may enable metal coordination .
  • Biological Activity :
    • Bicyclic amines like ABCO and DABCO lack spirocyclic constraints, limiting their utility in enzyme inhibition but improving their role as rigid labels in mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
5-Azaspiro[3.4]octane

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